3-Nitro-4'-fluorochalcone chemical properties and structure
3-Nitro-4'-fluorochalcone chemical properties and structure
An In-depth Technical Guide to 3-Nitro-4'-fluorochalcone: Chemical Properties, Structure, and Biological Significance
Authored by: Gemini, Senior Application Scientist
Abstract
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, represent a "privileged scaffold" in medicinal chemistry, lauded for their synthetic accessibility and broad spectrum of biological activities. The introduction of specific substituents, such as nitro and fluoro groups, can significantly modulate their physicochemical properties and pharmacological effects. This guide provides a comprehensive technical overview of 3-Nitro-4'-fluorochalcone, a derivative with significant potential in drug discovery. We will delve into its chemical structure, a detailed, field-proven synthesis protocol, and an analysis of its spectroscopic and structural characteristics. Furthermore, we will explore its anticipated biological activities and the underlying mechanisms of action, offering critical insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
3-Nitro-4'-fluorochalcone, systematically named (2E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, is an α,β-unsaturated ketone. The core structure consists of two aromatic rings—one substituted with a nitro group and the other with a fluorine atom—connected by a three-carbon enone bridge. The "(2E)" designation indicates a trans configuration at the carbon-carbon double bond, which is the more thermodynamically stable isomer.
The presence of the electron-withdrawing nitro group on one aromatic ring and the highly electronegative fluorine atom on the other significantly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions. These substitutions are key to its biological profile.
Key Physicochemical Data:
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₀FNO₃ | [1] |
| Molecular Weight | 271.24 g/mol | [1] |
| CAS Number | 28081-18-7 | [1] |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds[2][3] |
| Stability | Stable under normal laboratory temperatures and pressures. Avoid strong oxidizing agents. | [4] |
| Solubility | Likely soluble in common organic solvents like DMSO, ethanol, and dichloromethane. | Inferred from synthesis protocols[2] |
Synthesis of 3-Nitro-4'-fluorochalcone via Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and an aromatic ketone.[2] For 3-Nitro-4'-fluorochalcone, this involves the reaction of 3-nitrobenzaldehyde with 4-fluoroacetophenone.
Causality Behind Experimental Choices:
-
Catalyst: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial. It acts by deprotonating the α-carbon of the 4-fluoroacetophenone, generating a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.
-
Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and the base catalyst, facilitating the reaction.
-
Temperature: The reaction is typically carried out at room temperature, which is sufficient for the condensation to proceed efficiently without promoting side reactions.[2]
-
Work-up: The reaction mixture is poured into ice-cold water to precipitate the crude product. Acidification with dilute HCl neutralizes the remaining base and protonates the chalcone product, aiding its precipitation.[3][5]
Detailed Step-by-Step Experimental Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroacetophenone (1.0 eq) and 3-nitrobenzaldehyde (1.0 eq) in 95% ethanol.
-
Catalyst Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water and cool it in an ice bath.
-
Reaction Initiation: Slowly add the cold NaOH solution dropwise to the stirred solution of the reactants. Maintain the temperature below 25°C during the addition.
-
Reaction Progression: Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
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Neutralization: Acidify the mixture with dilute hydrochloric acid (HCl) until it reaches a neutral pH. This will cause the chalcone to precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic impurities.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 3-Nitro-4'-fluorochalcone.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-Nitro-4'-fluorochalcone.
Spectroscopic and Structural Characterization
The structure of the synthesized 3-Nitro-4'-fluorochalcone is confirmed using various spectroscopic techniques. The data presented here are based on characteristic values reported for closely related nitro- and fluoro-substituted chalcones.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum provides key information for structural confirmation. The two vinylic protons (Hα and Hβ) of the enone system are particularly diagnostic. They appear as two distinct doublets with a large coupling constant (J) of approximately 15-16 Hz, which unequivocally confirms the (E)- or trans-stereochemistry of the double bond.[2] The aromatic protons will appear as multiplets in the downfield region.
-
¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon (C=O) at approximately 188-193 ppm.[3] The carbons of the two aromatic rings and the two vinylic carbons will also have distinct signals.
Expected NMR Data Summary:
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Features |
| Carbonyl (C=O) | - | ~188-193 | Downfield singlet, characteristic of a conjugated ketone. |
| Vinylic Protons (Hα, Hβ) | ~7.4-7.9 (d, J ≈ 16 Hz) | ~121-145 | Two doublets confirming the trans double bond. |
| Aromatic Protons | ~7.2-8.6 (m) | ~115-150 | Complex multiplet patterns due to substitution. |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify the key functional groups present in the molecule.
Expected FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ketone) | ~1650-1670 | Strong absorption, characteristic of an α,β-unsaturated ketone.[2] |
| C=C (Alkene) | ~1590-1610 | Absorption for the vinylic double bond. |
| N-O (Nitro group) | ~1510-1530 (asymmetric) | Strong absorptions confirming the presence of the nitro group.[2] |
| ~1330-1350 (symmetric) | ||
| C-F (Aryl fluoride) | ~1220-1260 | Strong absorption due to the C-F stretch. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For 3-Nitro-4'-fluorochalcone (C₁₅H₁₀FNO₃), the expected molecular ion peak [M]⁺ would be observed at m/z 271.24.
Crystal Structure Insights
While a specific crystal structure for 3-Nitro-4'-fluorochalcone is not publicly available, analysis of related nitrochalcones provides significant insight.[2][4]
-
Conformation: The molecule is expected to adopt a nearly planar conformation to maximize π-conjugation across the enone bridge and the aromatic rings. The most stable conformation is typically the s-trans form with respect to the C-C single bond of the enone moiety.[2]
-
Intermolecular Interactions: The crystal packing is likely stabilized by weak intermolecular C-H···O hydrogen bonds involving the oxygen atoms of the carbonyl and nitro groups.[2] Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a role in stabilizing the crystal lattice.[2] The planarity of the molecule and the presence of electron-rich (fluorophenyl) and electron-poor (nitrophenyl) rings can facilitate these stacking interactions.
Biological Activities and Potential for Drug Development
Chalcones are well-documented for a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[6][7] The presence of the nitro and fluoro substituents on the chalcone scaffold is anticipated to confer potent biological activity.
Anti-Inflammatory Activity
Nitro-substituted chalcones have demonstrated significant anti-inflammatory properties.[3][8][9] The position of the nitro group on the aromatic ring plays a crucial role in the compound's efficacy.[3][9]
Proposed Mechanism of Action:
The primary anti-inflammatory mechanism of many chalcones is believed to be the inhibition of key enzymes and signaling pathways involved in the inflammatory response.
-
Inhibition of Cyclooxygenases (COX): Chalcones can inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[3]
-
Modulation of NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some chalcones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[10][11]
Caption: Proposed inhibition of the NF-κB pathway by 3-Nitro-4'-fluorochalcone.
Anticancer Potential
Both nitro- and fluoro-substituted chalcones have been investigated for their anticancer properties.[6][12][13][14] Fluorinated chalcones, in particular, have shown promise as antitumor agents.[9][13] A benzofuran-linked 3-nitrophenyl chalcone derivative demonstrated selective cytotoxicity against colon cancer cells, inducing apoptosis and arresting the cell cycle.[12]
Potential Mechanisms of Anticancer Action:
-
Induction of Apoptosis: Chalcones can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[12]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, such as G0/G1 or G2/M.[12]
-
Inhibition of Angiogenesis: Some chalcones may inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.
-
Tubulin Polymerization Inhibition: Chalcones can interfere with the dynamics of microtubules, which are crucial for cell division, leading to mitotic arrest and cell death.
Conclusion and Future Perspectives
3-Nitro-4'-fluorochalcone is a synthetically accessible molecule with a chemical structure primed for significant biological activity. The electron-withdrawing properties of the nitro and fluoro groups create a unique electronic profile that makes it a compelling candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies. The detailed synthesis protocol and comprehensive understanding of its expected spectroscopic and structural properties provide a solid foundation for further research. Future investigations should focus on the in-vitro and in-vivo evaluation of its specific pharmacological effects and the elucidation of its precise mechanisms of action to fully realize its therapeutic potential.
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